Cas no 1864218-08-5 (1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine)

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a specialized pyrazole derivative featuring a tert-butoxymethyl substituent at the 1-position and an amine group at the 4-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The tert-butoxymethyl group enhances steric protection and may influence reactivity, while the amine functionality offers a handle for further derivatization. Its well-defined structure and stability under various conditions make it suitable for controlled synthetic applications. Researchers may find value in its use for constructing complex molecular architectures or as a precursor in medicinal chemistry studies.
1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine structure
1864218-08-5 structure
Product Name:1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
CAS No:1864218-08-5
MF:C10H19N3O
MW:197.277362108231
CID:5741245
PubChem ID:130564313
Update Time:2025-06-11

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1106318
    • 1864218-08-5
    • 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-[(1,1-dimethylethoxy)methyl]-3,5-dimethyl-
    • Inchi: 1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-14-10(3,4)5/h6,11H2,1-5H3
    • InChI Key: MFNRGZOHBBZTDE-UHFFFAOYSA-N
    • SMILES: O(CN1C(C)=C(C(C)=N1)N)C(C)(C)C

Computed Properties

  • Exact Mass: 197.152812238g/mol
  • Monoisotopic Mass: 197.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Density: 1.06±0.1 g/cm3(Predicted)
  • Boiling Point: 298.0±40.0 °C(Predicted)
  • pka: 4.20±0.10(Predicted)

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Comprehensive Overview of 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 1864218-08-5)

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine, with the CAS number 1864218-08-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of the tert-butoxy and methyl groups in its structure enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for pyrazole derivatives has surged due to their applications in drug discovery and crop protection. Researchers are particularly interested in 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine for its potential as a building block in the synthesis of novel pharmaceutical agents. Its unique structural features allow for modifications that can lead to compounds with enhanced bioavailability and target specificity. This aligns with the growing trend in precision medicine, where tailored molecular designs are crucial for effective therapeutics.

The compound's CAS No. 1864218-08-5 is frequently searched in academic and industrial databases, reflecting its relevance in organic synthesis and medicinal chemistry. Users often inquire about its synthetic pathways, physical properties, and safety data. For instance, questions like "How to synthesize 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine?" or "What are the applications of CAS 1864218-08-5 in drug development?" are common. Addressing these queries, this compound is typically synthesized via multistep organic reactions, including alkylation and amination processes, which are well-documented in peer-reviewed literature.

Another hot topic tied to this compound is its role in green chemistry. With increasing emphasis on sustainable synthesis, researchers are exploring eco-friendly methods to produce 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine. Techniques such as catalytic hydrogenation and solvent-free reactions are being investigated to minimize environmental impact. This resonates with the broader scientific community's focus on reducing carbon footprints and waste generation in chemical manufacturing.

From a commercial perspective, CAS 1864218-08-5 is available through specialized chemical suppliers and research catalogs. Its pricing and purity levels are critical factors for buyers, especially those in pharmaceutical R&D and academic laboratories. The compound's storage conditions and handling guidelines are also frequently searched, underscoring the importance of laboratory safety protocols. Proper storage in cool, dry environments and the use of personal protective equipment (PPE) are recommended to ensure stability and user safety.

In summary, 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 1864218-08-5) is a versatile compound with significant potential in drug discovery and agrochemical innovation. Its structural uniqueness and adaptability make it a focal point for researchers aiming to develop next-generation therapeutic agents and crop protection solutions. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in advancing molecular science and sustainable chemistry.

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